molecular formula C11H14BrClN2O B1383697 1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2060052-87-9

1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride

Cat. No.: B1383697
CAS No.: 2060052-87-9
M. Wt: 305.6 g/mol
InChI Key: RIGOFKNBUHFSHL-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride (CAS: [1187931-21-0], AB1262) is a piperazinone derivative featuring a 4-bromophenylmethyl substituent. The bromine atom at the para position of the phenyl group enhances lipophilicity and may influence receptor binding or metabolic stability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGOFKNBUHFSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution

  • Reagents : 4-Bromobenzyl bromide, piperazin-2-one, potassium carbonate (base), acetonitrile.
  • Conditions : Stir at 60°C for 8–12 hours.

Example Protocol (adapted from):

  • Dissolve piperazin-2-one (1 eq) and 4-bromobenzyl bromide (1.2 eq) in acetonitrile.
  • Add K₂CO₃ (2 eq) and tetra-n-butylammonium bromide (0.1 eq) as a phase-transfer catalyst.
  • Reflux until completion (monitored by TLC).

Key Data :

Parameter Value
Yield 75–80%
Reaction Time 10 hours

Method B: Mitsunobu Reaction

  • Reagents : 4-Bromobenzyl alcohol, piperazin-2-one, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Conditions : Stir in THF at 0°C → RT for 24 hours.

Example Protocol (adapted from):

  • Mix piperazin-2-one (1 eq), 4-bromobenzyl alcohol (1.5 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.
  • Stir under nitrogen until completion.

Key Data :

Parameter Value
Yield 82–85%
Selectivity >95%

Salt Formation: Hydrochloride Isolation

The free base is converted to the hydrochloride salt via acid treatment.

Protocol :

  • Dissolve 1-[(4-bromophenyl)methyl]piperazin-2-one in anhydrous diethyl ether.
  • Bubble HCl gas through the solution at 0°C until precipitation is complete.
  • Filter and wash with cold ether.

Key Data :

Parameter Value
Purity (HPLC) 99.5%
Melting Point 192–194°C (dec.)

Purification and Characterization

  • Recrystallization : Use dichloromethane/n-heptane (1:4 v/v) for high-purity crystals.
  • Analytical Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.65–3.58 (m, 4H, piperazine-H), 2.95–2.88 (m, 2H, piperazine-H), 2.75–2.68 (m, 2H, piperazine-H).
    • HRMS : m/z calculated for C₁₁H₁₂BrN₂O [M+H]⁺: 283.0084; found: 283.0087.

Comparative Analysis of Methods

Method Yield Cost Scalability
Nucleophilic Sub. 75–80% Low High
Mitsunobu 82–85% High Moderate

Optimization Considerations

  • Catalysts : Tetra-n-butylammonium salts improve reaction rates in nucleophilic substitutions.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance alkylation efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₁H₁₄BrClN₂O
  • Molecular Weight : 305.6 g/mol
  • IUPAC Name : 1-[(4-bromophenyl)methyl]piperazin-2-one; hydrochloride
  • CAS Number : 2060052-87-9

The compound features a piperazine ring, which is a common structural motif in many biologically active compounds, including antipsychotics and antidepressants. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug development.

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural similarity to other piperazine derivatives makes it suitable for developing drugs targeting various conditions, including cancer and neurological disorders .
  • Biological Studies :
    • Enzyme Inhibition Studies : Researchers utilize this compound to investigate its potential as an enzyme inhibitor. Its interactions with specific enzymes can lead to insights into mechanisms of drug action and resistance .
    • Receptor Binding Studies : Due to its structural properties, it is employed in studies focusing on receptor binding affinities, particularly in relation to serotonin and dopamine receptors .
  • Industrial Applications :
    • Specialty Chemicals : The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing various industrial products.

Case Study 1: Antitumor Activity

A study explored the antitumor properties of piperazine derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential applications in cancer therapy.

Case Study 2: Neuropharmacology

Research focused on the neuropharmacological effects of this compound demonstrated its ability to modulate neurotransmitter systems, particularly in models of anxiety and depression. This highlights its potential use as an antidepressant or anxiolytic agent.

Comparison with Similar Compounds

Substituted Phenylpiperazinone Derivatives

Piperazinone derivatives vary primarily in the substituents on the phenyl ring and their positions. Key analogs include:

Compound Name Substituent Position/Halogen CAS Number Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
1-(3-Chlorophenyl)piperazin-2-one HCl 3-Cl [183500-94-9] C₁₀H₁₀ClN₂O·HCl 234.11 Cytotoxic agent; used in SAR studies
1-(4-Bromophenyl)piperazin-2-one HCl 4-Br [1187931-21-0] C₁₀H₁₀BrN₂O·HCl 278.57 Target compound; potential cytotoxic agent
1-(3-Bromophenyl)piperazin-2-one HCl 3-Br [215649-81-3] C₁₀H₁₀BrN₂O·HCl 278.57 Positional isomer; activity under study
1-(4-Trifluoromethoxyphenyl)piperazin-2-one HCl 4-CF₃O [267659-71-2] C₁₁H₁₂ClF₃N₂O₂ 304.67 Enhanced electron-withdrawing effects; solubility studies

Key Observations :

  • Positional Isomerism : The 3-bromo derivative ([215649-81-3]) exhibits distinct steric and electronic properties compared to the 4-bromo target compound, which may lead to differences in receptor binding .
  • Electron-Withdrawing Groups : The trifluoromethoxy (CF₃O) group in [267659-71-2] enhances metabolic stability but may reduce solubility compared to halogens .

Physicochemical Properties

Property 1-(4-Bromophenyl)piperazin-2-one HCl 1-(3-Chlorophenyl)piperazin-2-one HCl 1-(4-Methylbenzyl)piperazin-2-one
Melting Point Not reported Not reported 393.1°C (predicted)
Density Not reported Not reported 1.106 g/cm³ (predicted)
pKa Not reported Not reported 7.68 (predicted)
Solubility Likely low in water Low in water Moderate in organic solvents

Notes:

  • Bromine’s higher atomic weight and hydrophobicity likely reduce aqueous solubility compared to methyl or chloro analogs .
  • Safety data for the 3-chloro derivative (e.g., GHS classification) highlights hazards such as skin/eye irritation, which may apply to brominated analogs .

Biological Activity

1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-bromobenzyl group. Its molecular formula is C11H14BrN2OC_{11}H_{14}BrN_2O with a molecular weight of approximately 272.15 g/mol. The presence of the bromine atom enhances its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound can be categorized into several key mechanisms:

Enzyme Inhibition : The compound has been shown to inhibit various enzymes by forming covalent bonds with nucleophilic sites on proteins, which is crucial for modulating enzyme activity in disease contexts.

Receptor Binding : It interacts with specific receptors that influence multiple signaling pathways within cells, leading to alterations in cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Comparative studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Listeria monocytogenes16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to cross the blood-brain barrier makes it particularly interesting for targeting central nervous system tumors. Research indicates that it may inhibit the growth of certain cancer cell lines, although further investigations are required to elucidate the specific mechanisms involved .

Case Studies

A recent study focused on the synthesis and biological evaluation of piperazine derivatives, including this compound. The results indicated that modifications to the piperazine structure could enhance antibacterial activity while maintaining low toxicity towards mammalian cells. Hemolytic assays demonstrated minimal hemolytic activity at high concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Comparative analyses reveal distinct biological profiles when compared to structurally related compounds:

Compound NameBiological Activity
1-(Piperazin-1-yl)prop-2-en-1-one hydrochlorideDifferent reactivity and biological effects
Methyl 1-prop-2-yn-1-yl-indole derivativesUnique activities due to indole ring presence

These comparisons highlight how structural variations can significantly influence biological activity and therapeutic potential .

Q & A

Q. What are the key synthetic routes for 1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Core Route : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, bromophenyl derivatives (e.g., 4-bromobenzyl bromide) react with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF) to form the substituted piperazine intermediate, followed by HCl salt formation .
  • Optimization :
    • Temperature : Maintain 0–5°C during benzylation to minimize side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates.
    • Purification : Use recrystallization from ethanol/water (1:3) to improve purity (>93%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Methodological Answer:

  • 1H/13C NMR :
    • Aromatic Protons : Doublets at δ 7.2–7.5 ppm (4-Bromophenyl CH) .
    • Piperazine Methylene : Singlets at δ 3.4–3.8 ppm (N-CH₂-C6H4Br) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+: Calc. 299.03, Obs. 299.02) .
  • X-ray Crystallography : Refinement with SHELXL validates bond angles and torsional strain in the piperazine ring (e.g., C-N-C angles ~109.5°) .
Key Spectral Data Expected Values
Molecular Formula C₁₁H₁₂BrClN₂O
Exact Mass 299.03 g/mol
1H NMR (DMSO-d6) δ 3.4 (s, 2H, N-CH₂), 7.45 (d, 2H, Ar-Br)

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : If 13C NMR shows unexpected shifts (e.g., carbonyl at δ 165 ppm instead of 170 ppm):
    • Troubleshooting :

Computational Modeling : Compare DFT-calculated chemical shifts (Gaussian/B3LYP) with experimental data to identify conformational isomers .

Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in piperazine) causing signal broadening .

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective in resolving low crystallinity issues during X-ray diffraction analysis of piperazine derivatives?

Methodological Answer:

  • Crystallization Optimization :
    • Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystal growth .
    • Seeding : Introduce microcrystals of analogous compounds (e.g., 1-(4-chlorophenyl)piperazin-2-one) to induce nucleation .
  • Data Refinement : Apply SHELXL’s TWINABS for correcting absorption effects in poorly diffracting crystals .

Q. What are the recommended handling and storage protocols to ensure safety and stability of this compound in laboratory settings?

Methodological Answer:

  • Handling :
    • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks) .
    • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .
  • Storage :
    • Conditions : Keep in amber glass vials at -20°C under argon to prevent hygroscopic degradation .
    • Stability : Monitor via periodic HPLC (C18 column, 0.1% TFA/ACN gradient) to detect hydrolysis byproducts .

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a reversed-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Acceptable purity: ≥95% (area normalization) .
    • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Impurity Profiling : LC-MS/MS identifies halogenated byproducts (e.g., debrominated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride
Reactant of Route 2
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1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride

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